

commercial availability of 5-((6-Chlorohexyl)oxy)pentan-1-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-((6-Chlorohexyl)oxy)pentan-1-ol

Cat. No.: B8089833

[Get Quote](#)

In-Depth Technical Guide: 5-((6-Chlorohexyl)oxy)pentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-((6-Chlorohexyl)oxy)pentan-1-ol is a bifunctional organic compound that is gaining attention in the field of drug development, particularly as a linker molecule in the synthesis of complex chemical entities such as Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a terminal chloro group and a hydroxyl group separated by a flexible ether-linked alkyl chain, allows for sequential or orthogonal conjugation to different molecular moieties. This guide provides a comprehensive overview of its commercial availability, chemical properties, and its potential role in synthetic workflows.

Commercial Availability

5-((6-Chlorohexyl)oxy)pentan-1-ol is readily available from a variety of chemical suppliers. The following table summarizes the offerings from several key vendors.

Supplier	Product Code(s)	Purity	Pack Sizes	CAS Number
MedChemExpress	HY-W015329	---	---	1852573-27-3
BLD Pharmatech	BL3H9BC2E591	≥95%	---	1852573-27-3
AChemBlock	AD VH9A1C0566	---	---	1852573-27-3
Achmem	BDJHH048793	---	---	1852573-27-3

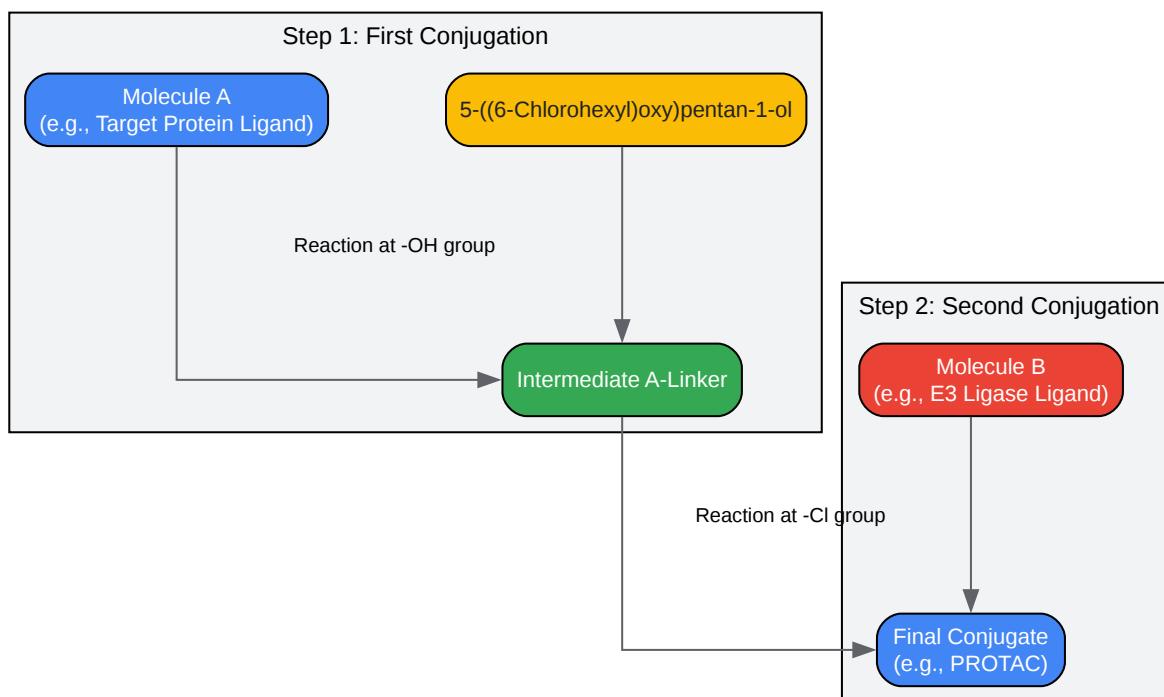
Note: Purity and available pack sizes may vary. Please consult the respective suppliers for the most current information.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **5-((6-Chlorohexyl)oxy)pentan-1-ol** is provided below. This data is compiled from various supplier and chemical database sources.

Property	Value	Source
Molecular Formula	C ₁₁ H ₂₃ ClO ₂	PubChem
Molecular Weight	222.75 g/mol	PubChem
CAS Number	1852573-27-3	Multiple Suppliers
IUPAC Name	5-((6-chlorohexyl)oxy)pentan-1-ol	PubChem
Appearance	Liquid (Physical form may vary)	Sigma-Aldrich
Storage Temperature	2-8°C, Sealed in dry conditions	BLD Pharmatech

Applications in Drug Discovery and Synthesis


While specific, detailed experimental protocols for the synthesis or reaction of **5-((6-Chlorohexyl)oxy)pentan-1-ol** are not readily available in peer-reviewed literature, its primary

application is as a heterobifunctional linker.^[1] The presence of a terminal alcohol and a terminal alkyl chloride allows for selective reactions at either end of the molecule.

For example, the hydroxyl group can be engaged in esterification, etherification, or conversion to a leaving group, while the chloro group can participate in nucleophilic substitution reactions. This dual reactivity makes it an ideal candidate for linking two different molecules, a common strategy in the development of PROTACs and other targeted therapies.^{[2][3][4][5]}

Conceptual Experimental Workflow

The following diagram illustrates a conceptual workflow for the use of **5-((6-Chlorohexyl)oxy)pentan-1-ol** as a linker to conjugate a target-binding molecule (Molecule A) and an E3 ligase-recruiting molecule (Molecule B), a key step in the synthesis of a PROTAC.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for synthesizing a bifunctional molecule using **5-((6-Chlorohexyl)oxy)pentan-1-ol** as a linker.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **5-((6-Chlorohexyl)oxy)pentan-1-ol** is associated with the following hazards:

Hazard Code	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-((6-Chlorohexyl)oxy)pentan-1-ol is a commercially accessible and valuable building block for the synthesis of complex molecules in drug discovery. Its bifunctional nature provides a versatile platform for the conjugation of different chemical entities. While detailed, publicly available experimental protocols are currently limited, its utility as a linker is conceptually well-understood within the scientific community, particularly in the rapidly advancing field of targeted protein degradation. Researchers interested in utilizing this compound are encouraged to consult the technical data sheets from commercial suppliers and to develop specific reaction conditions based on established organic chemistry principles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. bocsci.com [bocsci.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [commercial availability of 5-((6-Chlorohexyl)oxy)pentan-1-ol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8089833#commercial-availability-of-5-6-chlorohexyl-oxy-pentan-1-ol\]](https://www.benchchem.com/product/b8089833#commercial-availability-of-5-6-chlorohexyl-oxy-pentan-1-ol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com